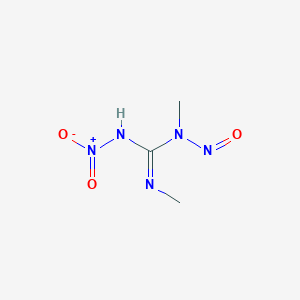

N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research to induce mutations and study the mechanisms of carcinogenesis. This compound is particularly known for its ability to alkylate DNA, leading to mutations that can result in cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine undergoes several types of chemical reactions, including:

Alkylation: It can transfer alkyl groups to DNA bases, leading to mutations.

Hydrolysis: In aqueous solutions, it can hydrolyze to form diazomethane, a potent methylating agent.

Decomposition: Under acidic or basic conditions, it can decompose to form various by-products.

Common Reagents and Conditions

Alkylation: Commonly occurs in the presence of DNA or other nucleophiles.

Hydrolysis: Requires aqueous potassium hydroxide.

Decomposition: Can be induced by strong acids or bases.

Major Products Formed

Alkylation: Leads to the formation of alkylated DNA bases.

Hydrolysis: Produces diazomethane.

Decomposition: Results in various by-products, including nitrous acid and other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is extensively used in scientific research due to its mutagenic properties. Some of its applications include:

Chemistry: Used as a reagent to study alkylation reactions and DNA damage.

Biology: Employed to induce mutations in microorganisms and cell cultures for genetic studies.

Medicine: Utilized in cancer research to understand the mechanisms of carcinogenesis and to develop anti-cancer drugs.

Industry: Applied in the production of certain pharmaceuticals and as a tool for genetic engineering.

Wirkmechanismus

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine exerts its effects primarily through alkylation of DNA. It transfers alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs. These mutations can result in genetic instability and cancer. The compound also induces oxidative stress and DNA damage, further contributing to its mutagenic and carcinogenic effects.

Vergleich Mit ähnlichen Verbindungen

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is unique due to its high mutagenic potency and specific alkylation sites on DNA. Similar compounds include:

N-methyl-N-nitrosourea: Another potent mutagen that alkylates DNA.

Ethyl methanesulfonate: A chemical mutagen that induces point mutations.

Nitrosamines: A class of compounds known for their carcinogenic properties.

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine stands out due to its specific use in research to study DNA alkylation and its role in carcinogenesis.

Eigenschaften

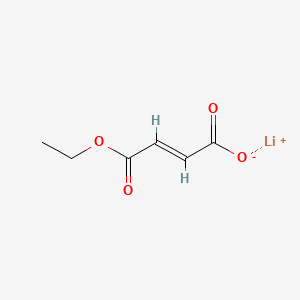

CAS-Nummer |

138090-34-3 |

|---|---|

Molekularformel |

C3H7N5O3 |

Molekulargewicht |

161.12 g/mol |

IUPAC-Name |

1,2-dimethyl-3-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5) |

InChI-Schlüssel |

BRHBCJCBRIWSHT-UHFFFAOYSA-N |

Kanonische SMILES |

CN=C(N[N+](=O)[O-])N(C)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)